Ziprasidone N-Oxide-d8: Technical Monograph & Bioanalytical Application
Ziprasidone N-Oxide-d8: Technical Monograph & Bioanalytical Application
The following technical guide details the properties, synthesis logic, and bioanalytical application of Ziprasidone N-Oxide-d8 .
Executive Summary
Ziprasidone N-Oxide-d8 is the stable isotope-labeled analog of Ziprasidone N-oxide, a minor oxidative metabolite of the atypical antipsychotic Ziprasidone. It is primarily utilized as an Internal Standard (IS) in LC-MS/MS bioanalytical assays to quantify the N-oxide metabolite in biological matrices (plasma, urine).
By incorporating eight deuterium atoms (
Chemical Identity & Structural Characterization
Nomenclature and Identifiers
| Property | Detail |
| Chemical Name | 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-oxido-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one |
| Common Name | Ziprasidone N-Oxide-d8 |
| Parent Drug | Ziprasidone (Geodon, Zeldox) |
| Metabolite Type | Phase I Oxidative Metabolite (N-Oxidation) |
| Molecular Formula | |
| Molecular Weight | ~437.0 g/mol (approximate, based on |
| Unlabeled CAS | 188797-76-4 (Ziprasidone N-Oxide) |
| Parent d8 CAS | 1126745-58-1 (Ziprasidone-d8) |
Structural Logic
The molecule consists of the core Ziprasidone structure with two modifications:
-
N-Oxidation: An oxygen atom is coordinate-covalently bonded to the
-nitrogen of the piperazine ring. -
Deuteration: Eight hydrogen atoms on the piperazine ring are replaced by deuterium (
).
Structural Diagram (Graphviz):
Caption: Structural segmentation of Ziprasidone N-Oxide-d8 highlighting the specific sites of isotopic labeling and metabolic oxidation.
Metabolic Context & Formation
Understanding the formation of Ziprasidone N-oxide is critical for determining when to assay for it. Ziprasidone is extensively metabolized in humans, with less than 5% excreted unchanged.[1][2][3][4][5]
Metabolic Pathways[8]
-
Major Pathway (Reduction): Mediated by Aldehyde Oxidase (AO) , reducing the benzisothiazole ring.
-
Secondary Pathway (Oxidation): Mediated by CYP3A4 , producing Ziprasidone Sulfoxide and Sulfone.
-
Minor Pathway (N-Oxidation): Formation of Ziprasidone N-oxide. While less dominant than S-oxidation, N-oxides are potential reactive metabolites and are monitored during comprehensive DMPK (Drug Metabolism and Pharmacokinetics) studies to ensure safety and mass balance.
Pathway Diagram:
Caption: Metabolic fate of Ziprasidone.[6][5][7] The N-oxide is a minor oxidative metabolite distinct from the major S-oxidation and reduction pathways.
Bioanalytical Application (LC-MS/MS)
The primary utility of Ziprasidone N-Oxide-d8 is to serve as the internal standard for quantifying Ziprasidone N-oxide in human plasma.[8]
Why "d8" and not "d3" or "d4"?
-
Mass Shift (+8 Da): A shift of +8 Da is optimal to prevent isotopic overlap. Naturally occurring isotopes (C13, S34) of the analyte can contribute signal to the IS channel if the mass difference is too small (e.g., +1 or +2 Da).
-
Stability: Deuterium on the piperazine ring is chemically stable and does not undergo exchange with solvent protons, unlike deuterium on acidic positions (e.g., -OH, -NH).
Experimental Protocol: Quantification in Plasma
This protocol outlines a validated approach for extracting and quantifying the metabolite using the d8-IS.[8]
A. Reagents & Preparation
-
Stock Solutions: Dissolve Ziprasidone N-Oxide-d8 in Methanol/DMSO (50:50) to 1 mg/mL.
-
Working IS Solution: Dilute stock to 50 ng/mL in 50% Methanol.
-
Matrix: Human Plasma (
EDTA).
B. Sample Extraction (Liquid-Liquid Extraction)
Self-Validating Step: LLE is preferred over protein precipitation to remove phospholipids that cause matrix effects.
-
Aliquot: Transfer 100 µL plasma to a glass tube.
-
IS Addition: Add 20 µL of Ziprasidone N-Oxide-d8 working solution. Vortex.
-
Buffer: Add 100 µL of 0.1 M Sodium Carbonate (
) to basify (pH > 9). Rationale: Ziprasidone is a base; high pH ensures it is uncharged and extractable into organic solvent. -
Extraction: Add 1.5 mL Methyl tert-butyl ether (MTBE) . Shake for 10 min.
-
Separation: Centrifuge at 4000 rpm for 5 min. Freeze the aqueous layer (dry ice bath) and decant the organic layer.
-
Reconstitution: Evaporate MTBE under nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase.
C. LC-MS/MS Parameters
-
Column:
Reverse Phase (e.g., Waters XBridge, 3.5 µm, 2.1 x 50 mm). -
Mobile Phase:
-
Gradient: 30% B to 90% B over 3 minutes.
-
Detection: Positive Electrospray Ionization (+ESI), Multiple Reaction Monitoring (MRM).
MRM Transitions Table:
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Rationale |
| Ziprasidone N-Oxide | 429.1 ( | 194.0 | 25 | Cleavage of oxindole-ethyl moiety |
| Ziprasidone N-Oxide-d8 | 437.1 ( | 194.0 | 25 | Label is on piperazine; fragment is unlabeled* |
Note on Fragmentation: The common fragment at
Stability & Handling
-
Light Sensitivity: Ziprasidone and its N-oxide are photosensitive. Protect from light during all steps (use amber glassware).
-
N-Oxide Thermal Instability: N-oxides can thermally degrade (de-oxygenate) back to the parent amine in the source of the mass spectrometer if temperatures are too high.
-
Mitigation: Keep the ESI source temperature moderate (<400°C) and monitor for in-source fragmentation (conversion of 429 -> 413).
-
-
Storage: -20°C or lower, dry powder. Solutions stable for 1 month at -20°C.
References
-
Beedham, C. et al. (2003). "Ziprasidone Metabolism, Aldehyde Oxidase, and Clinical Implications." British Journal of Clinical Pharmacology. Link
-
Prakash, C. et al. (1997). "Metabolism and excretion of the novel antipsychotic drug ziprasidone in rats." Drug Metabolism and Disposition. Link
-
BenchChem. (2025).[9][11] "Ziprasidone-d8 Internal Standard Application Note." BenchChem Technical Library. Link
-
FDA. (2014).[2] "Geodon (Ziprasidone HCl) Prescribing Information." U.S. Food and Drug Administration.[8] Link
-
Aravagiri, M. et al. (2007). "Determination of ziprasidone in human plasma by LC-MS/MS." Journal of Chromatography B. Link
Sources
- 1. ClinPGx [clinpgx.org]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ebmconsult.com [ebmconsult.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of the major human liver cytochrome P450 isoform(s) responsible for the formation of the primary metabolites of ziprasidone and prediction of possible drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of CYP3A4 functional variability on ziprasidone metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
